molecular formula C15H14FNO2 B402252 4-fluoro-N-(2-methoxybenzyl)benzamide CAS No. 331439-93-1

4-fluoro-N-(2-methoxybenzyl)benzamide

Cat. No.: B402252
CAS No.: 331439-93-1
M. Wt: 259.27g/mol
InChI Key: MPMUPKUGWGSTOR-UHFFFAOYSA-N
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Description

Single-Crystal X-ray Diffraction Analysis

Crystallographic investigation of related benzamide compounds provides crucial insights into the solid-state organization of fluorinated benzamide derivatives. Single-crystal X-ray diffraction studies of 2-fluoro-N-(4-methoxyphenyl)benzamide reveal fundamental structural parameters that can be extrapolated to understand the crystalline behavior of this compound. The crystallographic data for the related compound shows an orthorhombic crystal system with space group P212121, indicating a lack of inversion symmetry that may be relevant for understanding optical properties.

The unit cell parameters of the structurally similar 2-fluoro-N-(4-methoxyphenyl)benzamide demonstrate specific dimensional characteristics with a = 5.2901(2) Å, b = 6.6435(3) Å, and c = 31.7823(11) Å, resulting in a unit cell volume of 1116.98(8) ų. These crystallographic measurements establish a foundation for understanding the packing efficiency and molecular organization within the crystal lattice. The Z value of 4 indicates four formula units per unit cell, suggesting a relatively dense packing arrangement.

Table 2: Crystallographic Parameters for Related Benzamide Compounds

Parameter 2-fluoro-N-(4-methoxyphenyl)benzamide
Crystal System Orthorhombic
Space Group P212121
a (Å) 5.2901(2)
b (Å) 6.6435(3)
c (Å) 31.7823(11)
Volume (ų) 1116.98(8)
Z 4
Density (Mg m⁻³) 1.458

The molecular geometry analysis reveals significant angular relationships between aromatic rings and the amide functionality. In the related 2-fluoro-N-(4-methoxyphenyl)benzamide structure, the fluorobenzene and methoxybenzene rings exhibit inclinations of 27.06(7)° and 23.86(7)° respectively relative to the amide portion. These angular relationships suggest that this compound may adopt similar non-planar conformations, with the additional methylene bridge potentially introducing further conformational complexity.

Hydrogen Bonding Networks

The crystal packing of fluorinated benzamide compounds is substantially influenced by intermolecular hydrogen bonding interactions that stabilize the three-dimensional structure. Crystallographic analysis of 2-fluoro-N-(4-methoxyphenyl)benzamide demonstrates the formation of intermolecular N-H···O hydrogen bonds that link molecules into linear chains along the crystallographic a-axis. These primary hydrogen bonding interactions establish the fundamental organizational motif within the crystal structure.

Secondary stabilization mechanisms involve weaker C-H···O and C-H···F interactions that contribute to the overall packing stability. These interactions form corrugated sheet structures in the bc plane, creating a layered arrangement that maximizes intermolecular contacts while minimizing steric repulsion. The presence of both fluorine and methoxy substituents provides multiple sites for these weak interactions, contributing to the overall crystal cohesion.

The hydrogen bonding network analysis reveals specific geometric parameters that characterize the strength and directionality of these interactions. The N-H···O hydrogen bonds typically exhibit distances consistent with moderate to strong hydrogen bonding, while the C-H···O and C-H···F interactions represent weaker but structurally significant contacts that contribute to the overall packing motif.

Conformational Analysis via NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the solution-state conformation and dynamic behavior of benzamide derivatives. Spectroscopic analysis of related compounds offers insights into the conformational preferences of this compound through examination of chemical shifts, coupling patterns, and nuclear Overhauser effect relationships. The proton nuclear magnetic resonance spectrum of structurally similar compounds reveals characteristic chemical shift patterns that reflect the electronic environment of individual nuclei.

The aromatic region of the proton nuclear magnetic resonance spectrum typically displays multiple multiplets corresponding to the fluorobenzoyl and methoxybenzoyl ring systems. The integration patterns and splitting patterns provide information about the substitution pattern and conformational averaging in solution. For related 4-fluorobenzamide derivatives, the fluorine-containing aromatic ring protons appear as characteristic doublets due to fluorine-proton coupling, while the methoxy-substituted aromatic system displays distinct chemical shift patterns influenced by the electron-donating properties of the methoxy group.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework and provides information about conformational dynamics through chemical shift analysis. The carbonyl carbon of benzamide derivatives typically resonates in the 165-167 parts per million region, reflecting the electronic character of the amide functionality. The aromatic carbons show distinct chemical shifts dependent on their proximity to electron-withdrawing fluorine or electron-donating methoxy substituents.

Table 3: Characteristic NMR Chemical Shifts for Related Benzamide Compounds

Structural Feature ¹H NMR (ppm) ¹³C NMR (ppm)
Amide N-H 9.0-10.5 -
Aromatic C-H 7.0-8.0 115-140
Methoxy C-H 3.7-3.8 55-56
Carbonyl C - 165-167
Benzyl CH₂ 4.4-4.5 42-43

The conformational analysis through nuclear magnetic resonance reveals the dynamic nature of the benzyl substituent, which can adopt multiple rotational conformations around the N-C bond. This conformational flexibility contributes to line broadening in nuclear magnetic resonance spectra and may influence the compound's biological activity through conformational selection mechanisms.

Tautomeric and Isomeric Possibilities

The structural framework of this compound presents limited opportunities for tautomeric equilibria due to the absence of enolizable protons or other readily exchangeable hydrogen atoms. The amide functionality represents the primary site for potential tautomeric behavior, with the possibility of amide-imidic acid tautomerism under specific conditions. However, the stability of the amide form greatly exceeds that of the corresponding imidic acid tautomer under normal conditions, making this equilibrium negligible in practical applications.

Isomeric considerations encompass both constitutional and stereoisomeric possibilities. Constitutional isomers include positional isomers with different substitution patterns on either aromatic ring system. The methoxy group position significantly influences the compound's properties, as demonstrated by comparing 2-methoxy and 4-methoxy substitution patterns in related compounds. Similarly, fluorine positioning affects both electronic properties and potential for intermolecular interactions.

Conformational isomerism represents the most significant form of isomerism for this compound class. The rotation around the C-N bond connecting the benzyl group to the amide nitrogen creates multiple conformational states that interconvert rapidly at room temperature. These conformations may exhibit different energies and populations, influencing the compound's overall properties and behavior in various environments.

Table 4: Isomeric Relationships in Fluorinated Methoxybenzamide Derivatives

Isomer Type Example Structural Difference Property Impact
Positional 2-methoxy vs 4-methoxy Methoxy position Electronic properties
Positional 2-fluoro vs 4-fluoro Fluorine position Hydrogen bonding
Conformational syn vs anti Benzyl orientation Molecular recognition
Constitutional Phenyl vs benzyl Linking group Flexibility

The potential for atropisomerism around the amide bond exists but requires significant activation energy for interconversion. The planar amide geometry restricts rotation, creating a barrier that typically allows rapid equilibration at ambient temperatures. However, under specific conditions or in constrained environments, restricted rotation may become significant and contribute to the compound's stereochemical complexity.

Properties

IUPAC Name

4-fluoro-N-[(2-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-14-5-3-2-4-12(14)10-17-15(18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMUPKUGWGSTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxybenzyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 2-methoxybenzylamine as the primary starting materials.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 2-methoxybenzylamine to form the amide bond, yielding this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, with considerations for reaction time, temperature, and solvent usage.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-N-(2-methoxybenzyl)benzaldehyde or 4-fluoro-N-(2-methoxybenzyl)benzoic acid.

    Reduction: Formation of 4-fluoro-N-(2-methoxybenzyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
4-Fluoro-N-(2-methoxybenzyl)benzamide serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecules, facilitating the development of new compounds with desired properties. The compound can undergo several chemical reactions, including:

  • Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The amide group can be reduced to form amines.
  • Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under specific conditions.

These reactions allow for the generation of various derivatives that can be tailored for specific applications in research and development.

Biological Applications

Antimicrobial and Anticancer Properties
Recent studies have indicated that this compound exhibits significant biological activities, particularly its antimicrobial and anticancer properties. Research has shown that compounds with similar structural features have demonstrated effectiveness against a range of bacterial strains and cancer cell lines.

  • Antimicrobial Activity : Compounds structurally related to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against various strains .
  • Anticancer Activity : In vitro studies have assessed the anticancer potential of related compounds against human colorectal carcinoma cell lines (HCT116). Some derivatives demonstrated IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

Medical Applications

Pharmaceutical Development
The compound is being investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate biological targets makes it a candidate for further exploration in therapeutic applications.

  • Mechanism of Action : The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction is critical in the development of drugs aimed at treating various diseases.

Industrial Applications

Development of Specialty Chemicals
In industrial settings, this compound is utilized in the formulation of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into products requiring specific performance characteristics.

Case Studies and Research Findings

StudyFocusFindings
Organic SynthesisDemonstrated versatility as a building block for complex molecules
Antimicrobial ActivityReported significant potency against multiple bacterial strains
Anticancer ScreeningIdentified derivatives with IC50 values lower than standard treatments

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxybenzyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Activities Synthesis Method Crystallographic Data
4-Fluoro-N-(2-methoxybenzyl)benzamide 2-methoxybenzyl, 4-fluoro 273.28 (calculated) Not explicitly reported Likely via amide coupling (inferred) Not available
4-Fluoro-N-(4-fluorobenzyl)benzamide 4-fluorobenzyl, 4-fluoro 247.24 Not reported; used in stability studies Amide coupling (e.g., BSA silylation) Not available
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide Isoindolinone, 4-fluoro 297.26 Anti-inflammatory, anticancer Condensation with phthalic anhydride Monoclinic P21/n, a=14.094 Å, Z=4
4-Bromo-N-(2-nitrophenyl)benzamide 2-nitrophenyl, 4-bromo 335.12 Structural studies Nucleophilic acyl substitution Two molecules/asymmetric unit
SCYX-7158 (benzoxaborole derivative) Benzoxaborole, trifluoromethyl 397.30 Antitrypanosomal Multi-step coupling Not available

Key Observations:

  • Fluorine Positioning : Fluorine at the para position (as in 4-fluoro-N-(4-fluorobenzyl)benzamide) enhances metabolic stability compared to ortho or meta isomers .
  • Methoxy vs. Nitro Groups : The 2-methoxy group in the target compound likely improves solubility over nitro-substituted analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide), which are more electron-withdrawing and may reduce bioavailability .

Crystallographic and Computational Insights

  • Crystal Packing: The isoindolinone derivative () forms a 3D framework via N-H···O and O-H···O hydrogen bonds, whereas brominated analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) exhibit two molecules per asymmetric unit due to weaker intermolecular interactions .
  • DFT and Hirshfeld Analysis : For 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, HOMO-LUMO gaps (4.91 eV) and Hirshfeld surface analysis reveal dominant H···O (27.3%) and H···F (5.5%) interactions, indicating polarizability and fluorine’s role in crystal stabilization .

Biological Activity

4-Fluoro-N-(2-methoxybenzyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in cancer treatment and as a DPP-IV inhibitor.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with 2-methoxyaniline. This method allows for the introduction of both the fluorine atom and the methoxybenzyl group, which are crucial for the compound's biological activity .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds related to the benzamide structure. For instance, derivatives of benzamide have shown significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells, evidenced by flow cytometry results demonstrating increased apoptosis rates in MCF-7 cell lines when treated with similar benzamide derivatives .

Table 1: Cytotoxicity Data of Related Benzamide Derivatives

Compound NameCell LineIC50 (μM)
Compound 1U87 Glioblastoma45.2 ± 13.0
Compound 2MCF-725.72 ± 3.95
Compound 3Murine Leukemia1.6 ± 0.9

These findings suggest that modifications to the benzamide structure can enhance anti-cancer properties, making it a promising scaffold for further development.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

This compound has also been investigated as a potential DPP-IV inhibitor, which is critical in managing diabetes mellitus by regulating blood sugar levels. In vitro studies have demonstrated that certain aminobenzamide derivatives exhibit significant inhibition against DPP-IV, with some compounds achieving up to 38% inhibition at a concentration of 100 μM .

Table 2: DPP-IV Inhibition Activity of Aminobenzamide Derivatives

Compound Name% Inhibition at 100 μM
Compound A38%
Compound B28%
Compound C45%

This suggests that the structural features of these compounds, including the presence of fluorine and methoxy groups, may enhance their binding affinity to the DPP-IV enzyme.

Case Studies

  • Anti-Cancer Efficacy : A study conducted by Goreti Ribeiro Morais et al. demonstrated that a related benzamide derivative significantly suppressed tumor growth in murine models. The results indicated that daily dosing resulted in reduced tumor size and enhanced survival rates compared to controls .
  • DPP-IV Inhibition : Research utilizing computer-aided drug design has identified several N-substituted aminobenzamide derivatives that effectively inhibit DPP-IV. The most promising compounds were characterized using various spectroscopic methods and showed improved binding affinities compared to existing treatments .

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